

# Application Notes and Protocols: Pharmacokinetic Analysis of PXL770 in Animal Models

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## Compound of Interest

Compound Name: PXL770

Cat. No.: B10858185

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## Introduction

**PXL770** is a first-in-class, orally bioavailable, direct allosteric activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating multiple metabolic pathways, including glucose homeostasis, lipid metabolism, and inflammation.[1] Due to its mechanism of action, **PXL770** is under investigation for the treatment of various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and rare metabolic disorders such as X-linked adrenoleukodystrophy (ALD).[2][3] Understanding the pharmacokinetic (PK) profile of **PXL770** in preclinical animal models is fundamental for dose selection, predicting human pharmacokinetics, and designing effective clinical trials.

This document provides a summary of the available pharmacokinetic data of **PXL770** in an animal model, along with detailed experimental protocols for conducting such studies.

## Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **PXL770** observed in a study with Abcd1 knockout (KO) mice, an animal model for X-linked adrenoleukodystrophy.

Table 1: Pharmacokinetic Parameters of **PXL770** in Abcd1 KO Mice Following a Single Oral Dose

Parameter	Value	Units
Dose	75	mg/kg
Cmax	56.5	µg/mL
Tmax	0.15	hours
AUClast	81.5	µg*h/mL

Data sourced from a study in 6-8-week-old male Abcd1 KO mice. This 75 mg/kg dose was previously identified as being well-tolerated and effective for systemic AMPK activation in other mouse models.

## Experimental Protocols

This section details the methodology for performing a pharmacokinetic analysis of **PXL770** in a mouse model, based on published preclinical studies.

### Animal Model and Housing

- Species: Mouse (*Mus musculus*)
- Strain: Abcd1 knockout (KO) mice are a relevant model for certain metabolic diseases. Other strains, such as C57BL/6J, can be used for general pharmacokinetic profiling.
- Age and Sex: 6–8-week-old male mice are commonly used.
- Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle, and ad libitum access to food and water, unless the study protocol requires fasting. All animal procedures must be approved and conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

### Dosing

- **Formulation:** **PXL770** can be formulated as a suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC).
- **Route of Administration:** Oral gavage (p.o.) is a common route for preclinical assessment of orally administered drugs.
- **Dose Level:** A dose of 75 mg/kg has been used in Abcd1 KO mice. Dose range-finding studies are recommended to determine appropriate dose levels for other models or study objectives.

## Blood Sampling

- **Time Points:** Blood samples should be collected at multiple time points to adequately characterize the plasma concentration-time profile. For an oral dose, suggested time points include: 0.15, 0.5, 1, 3, and 8 hours post-dose.
- **Sample Collection:** Blood can be collected via appropriate methods (e.g., retro-orbital sinus, saphenous vein) into tubes containing an anticoagulant (e.g., EDTA). Typically, a small number of animals (e.g., n=3) are used for each time point.
- **Plasma Preparation:** Immediately after collection, blood samples should be centrifuged to separate the plasma. The resulting plasma is then harvested and stored frozen (e.g., at -80°C) until analysis.

## Bioanalytical Method

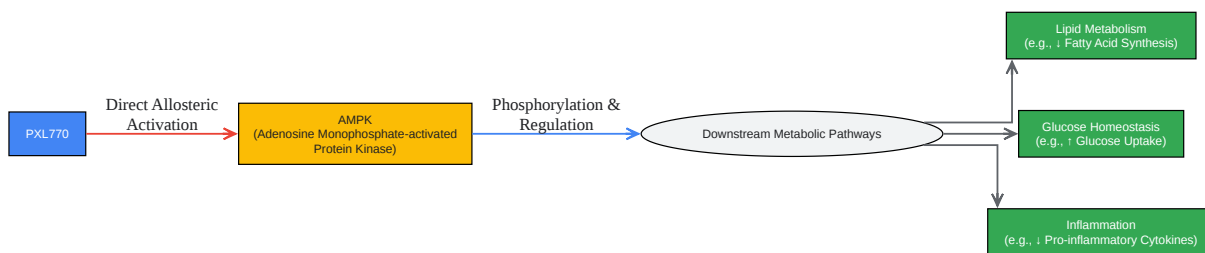
- **Technique:** Liquid chromatography-tandem mass spectrometry (LC/MS-MS) is a highly sensitive and specific method for the quantification of small molecules like **PXL770** in biological matrices.
- **Sample Preparation:** Plasma samples typically require a protein precipitation step followed by centrifugation to remove proteins before analysis.
- **Quantification:** A standard curve with known concentrations of **PXL770** is used to quantify the concentration of the drug in the study samples.

## Pharmacokinetic Analysis

- Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
- Parameters: Key parameters to be determined include:
  - C<sub>max</sub>: Maximum observed plasma concentration.
  - T<sub>max</sub>: Time to reach C<sub>max</sub>.
  - AUC<sub>last</sub>: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
  - AUC<sub>inf</sub>: Area under the plasma concentration-time curve from time zero to infinity.
  - t<sub>1/2</sub>: Terminal half-life.
  - CL/F: Apparent total clearance.
  - V<sub>z</sub>/F: Apparent volume of distribution.

## Visualizations

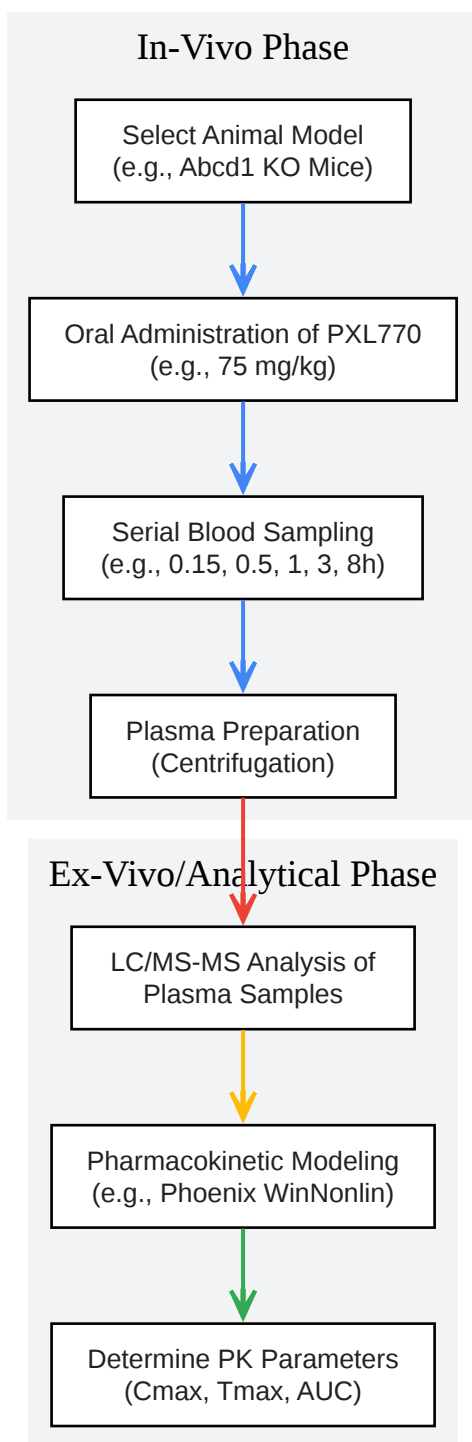
### Signaling Pathway of PXL770 (AMPK Activation)



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Caption: **PXL770** directly activates AMPK, a central regulator of metabolism.

## Experimental Workflow for Pharmacokinetic Analysis



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Caption: Workflow for **PXL770** pharmacokinetic analysis in animal models.

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## References

- 1. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for PXL770, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 2. Poxel Announces Publication in Kidney International of PXL770 Preclinical Results in Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Poxel SA [poxelpharma.com]
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